![molecular formula C16H23BO2 B15255010 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- CAS No. 159087-53-3](/img/structure/B15255010.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. This compound is often utilized in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction conditions often require low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- undergoes various types of chemical reactions, including:
Borylation: This reaction involves the formation of carbon-boron bonds and is often catalyzed by palladium or copper catalysts.
Hydroboration: This reaction adds boron and hydrogen across a carbon-carbon multiple bond, typically using transition metal catalysts.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using boronic acids or esters in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, copper iodide, and various ligands to stabilize the catalysts. The reactions are typically carried out under an inert atmosphere to prevent oxidation and are often performed at elevated temperatures to increase reaction rates .
Major Products
The major products formed from these reactions include boronic esters, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles to form these bonds. This reactivity is facilitated by the presence of electron-withdrawing groups on the boron atom, which increase its electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog of the compound, used in various borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in the synthesis of conjugated copolymers.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]- is unique due to its ability to form stable carbon-boron bonds under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its stability and reactivity also make it suitable for use in various industrial applications .
Properties
CAS No. |
159087-53-3 |
|---|---|
Molecular Formula |
C16H23BO2 |
Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-4-phenylbut-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,9-11,13H,8,12H2,1-4H3/b13-9- |
InChI Key |
XMYNGYPSTGHXEL-LCYFTJDESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\CCC2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane](/img/structure/B15254933.png)
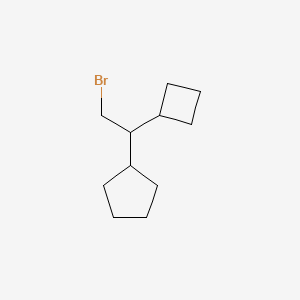
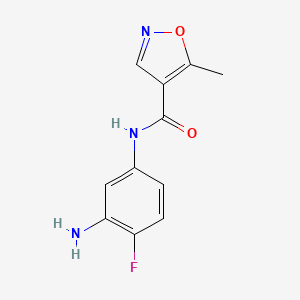
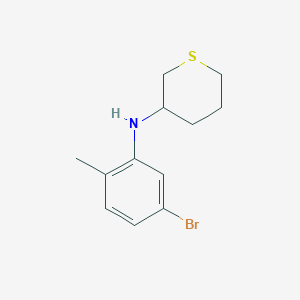
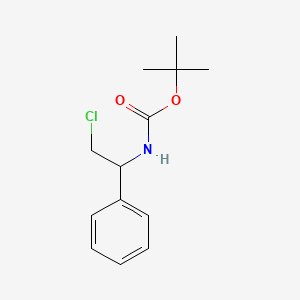
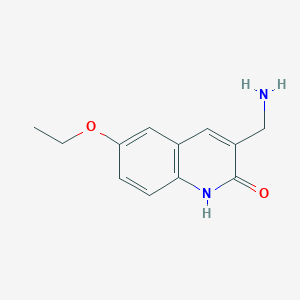
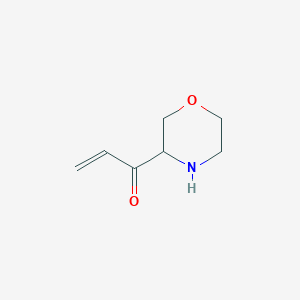
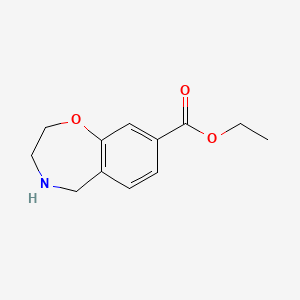
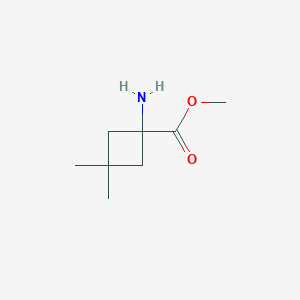
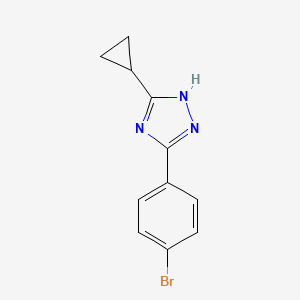

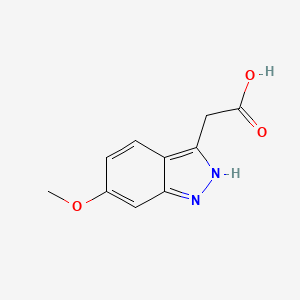
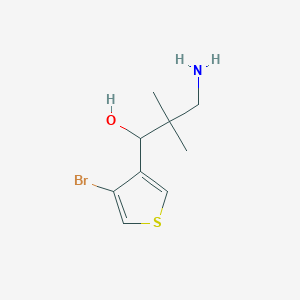
![5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15255014.png)
